2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone
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Overview
Description
2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone typically involves multi-step organic reactions
Benzothiazole Ring Formation: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable halide and a secondary amine.
Pyridinone Moiety Formation: The final step involves the formation of the pyridinone ring through a condensation reaction between a methoxy-substituted pyridine derivative and the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone
- **2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-4(1H)-pyridinone
- **2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-quinolinone
Uniqueness
The presence of the methoxy group in this compound distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to specific molecular targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]-5-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C18H17N3O3S/c1-24-15-10-19-12(9-14(15)22)18(23)21-8-4-6-13(21)17-20-11-5-2-3-7-16(11)25-17/h2-3,5,7,9-10,13H,4,6,8H2,1H3,(H,19,22) |
InChI Key |
FHGWXIBXGRGXRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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